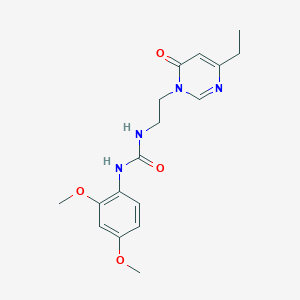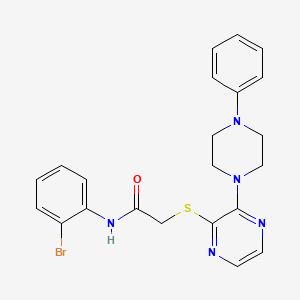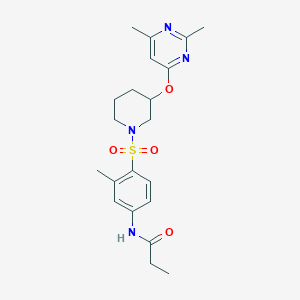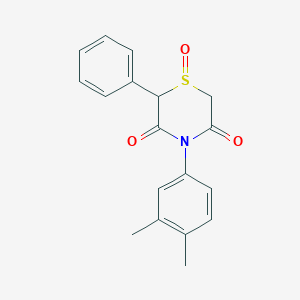
1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, also known as EKI-785, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea acts as a small molecule inhibitor by binding to the ATP-binding site of EGFR and HER2, thereby inhibiting their activity. This leads to a decrease in downstream signaling pathways that are involved in cell proliferation and survival. In Alzheimer's disease, 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea inhibits the activity of beta-amyloid by binding to its aggregation-prone regions, preventing its aggregation and toxicity. In Parkinson's disease, 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea protects dopaminergic neurons by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine.
Biochemical and Physiological Effects:
1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to have various biochemical and physiological effects. In cancer research, 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to inhibit the migration and invasion of cancer cells. In Alzheimer's disease, 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been found to inhibit the aggregation and toxicity of beta-amyloid. In Parkinson's disease, 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to protect dopaminergic neurons by inhibiting the activity of MAO-B.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea in lab experiments is its specificity for EGFR and HER2, which allows for targeted inhibition of these receptors. Additionally, 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research of 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. One direction is to investigate its potential therapeutic applications in other diseases, such as non-small cell lung cancer and glioblastoma. Another direction is to study its effects on other signaling pathways that are involved in cell proliferation and survival. Additionally, future research can focus on improving the solubility of 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea to facilitate its administration in experiments.
Métodos De Síntesis
The synthesis of 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves the reaction of 2,4-dimethoxyaniline with ethyl acetoacetate to form 1-(2,4-dimethoxyphenyl)-3-ethoxycarbonylprop-2-en-1-one. This intermediate is then reacted with 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester to form 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2). Additionally, 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been found to inhibit the activity of beta-amyloid, a protein that is associated with Alzheimer's disease, and to protect dopaminergic neurons in Parkinson's disease.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-4-12-9-16(22)21(11-19-12)8-7-18-17(23)20-14-6-5-13(24-2)10-15(14)25-3/h5-6,9-11H,4,7-8H2,1-3H3,(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWYCZWTGNZPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B2704704.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide](/img/structure/B2704707.png)



![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2704715.png)
![(2S)-N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-3,3-dimethylbutanamide](/img/structure/B2704719.png)